
2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine is a chemical compound with potential therapeutic applications. It is commonly referred to as Mecamylamine or Mec. Mecamylamine is categorized as a nicotinic acetylcholine receptor antagonist. The compound has been studied for its potential use in treating various medical conditions, including addiction, hypertension, and anxiety disorders.
作用機序
Mecamylamine is a non-competitive antagonist of the nicotinic acetylcholine receptors. The compound binds to the receptor site and prevents the binding of acetylcholine, which is the neurotransmitter responsible for the rewarding effects of addictive substances. By blocking the receptor site, Mecamylamine reduces the rewarding effects of addictive substances, which helps in reducing addiction.
Biochemical and Physiological Effects
Mecamylamine has various biochemical and physiological effects. The compound has been shown to reduce the release of dopamine, which is a neurotransmitter associated with the rewarding effects of addictive substances. Mecamylamine also reduces the activation of the mesolimbic reward system, which is responsible for the reinforcing effects of addictive substances. The compound has also been shown to reduce the heart rate and blood pressure, which makes it a potential treatment for hypertension.
実験室実験の利点と制限
Mecamylamine has various advantages and limitations for lab experiments. The compound is relatively easy to synthesize, which makes it readily available for research purposes. Mecamylamine is also a selective antagonist of the nicotinic acetylcholine receptors, which makes it a useful tool in studying the role of the receptors in addiction and other medical conditions. However, Mecamylamine has limitations in terms of its specificity, as it can also bind to other receptors, which can affect the results of experiments.
将来の方向性
There are various future directions for the research on Mecamylamine. The compound has potential therapeutic applications in treating addiction, hypertension, and anxiety disorders. Further research is needed to determine the optimal dosage and administration of Mecamylamine for these conditions. The compound can also be studied for its potential use in treating other medical conditions, such as Parkinson's disease and Alzheimer's disease. Additionally, research can be conducted to develop more selective nicotinic acetylcholine receptor antagonists that can be used in treating addiction and other medical conditions.
Conclusion
In conclusion, Mecamylamine is a chemical compound with potential therapeutic applications in treating addiction, hypertension, and anxiety disorders. The compound works by blocking the nicotinic acetylcholine receptors in the brain, which reduces the rewarding effects of addictive substances. Mecamylamine has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. The compound has various future directions for research, which can lead to the development of more effective treatments for addiction and other medical conditions.
合成法
Mecamylamine can be synthesized through various methods. One of the commonly used methods is the reaction between 2,6-dimethyl-4-pyrimidinamine and 2-(2-chloroethyl)-1-methylpiperidine hydrochloride in ethanol. The reaction mixture is then heated under reflux for several hours to obtain the desired product. The product is then purified through recrystallization to obtain a white crystalline powder.
科学的研究の応用
Mecamylamine has been studied for its potential therapeutic applications. The compound has been shown to be effective in treating addiction to nicotine, alcohol, and opioids. Mecamylamine works by blocking the nicotinic acetylcholine receptors in the brain, which reduces the rewarding effects of addictive substances. The compound has also been studied for its potential use in treating hypertension and anxiety disorders.
特性
CAS番号 |
121264-02-6 |
|---|---|
製品名 |
2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine |
分子式 |
C21H32Cl3N5O2 |
分子量 |
492.9 g/mol |
IUPAC名 |
1-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamino]-4,6-dimethylpyrimidin-5-yl]ethanone;trihydrochloride |
InChI |
InChI=1S/C21H29N5O2.3ClH/c1-15-20(17(3)27)16(2)24-21(23-15)22-9-10-25-11-13-26(14-12-25)18-7-5-6-8-19(18)28-4;;;/h5-8H,9-14H2,1-4H3,(H,22,23,24);3*1H |
InChIキー |
GZYRDLQDXVNZIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)NCCN2CCN(CC2)C3=CC=CC=C3OC)C)C(=O)C.Cl.Cl.Cl |
正規SMILES |
CC1=C(C(=NC(=N1)NCCN2CCN(CC2)C3=CC=CC=C3OC)C)C(=O)C.Cl.Cl.Cl |
同義語 |
2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine SHI 437 SHI-437 SHI437 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



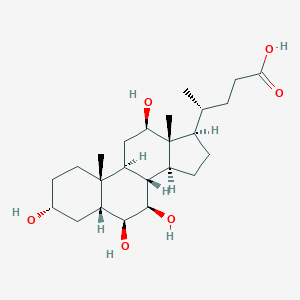
![1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B56375.png)
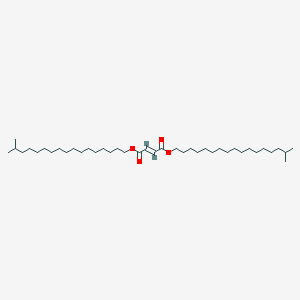
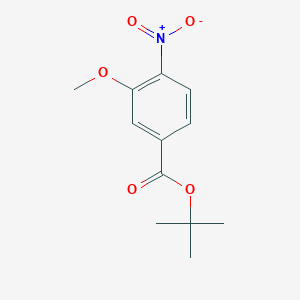
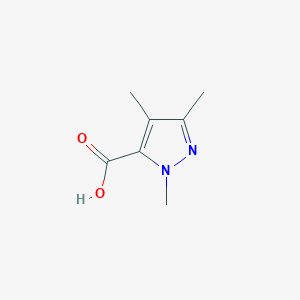

![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)
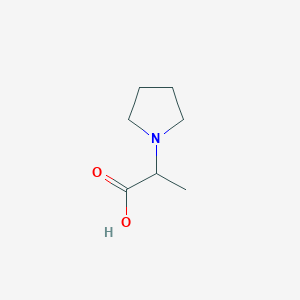
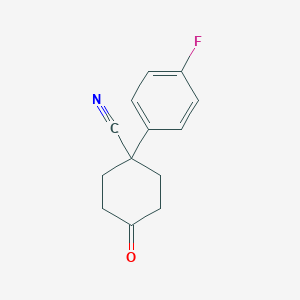
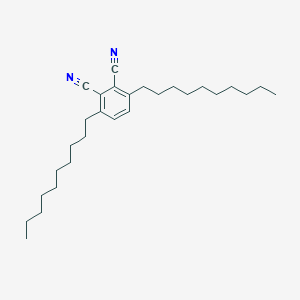

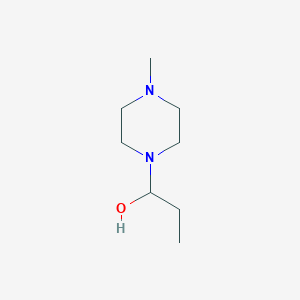
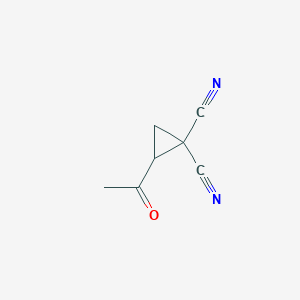
![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)